[4-(Cyclohexylmethoxy)phenyl]thiourea
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Overview
Description
[4-(Cyclohexylmethoxy)phenyl]thiourea is an organic compound with the molecular formula C14H20N2OS It is known for its unique chemical structure, which includes a cyclohexylmethoxy group attached to a phenyl ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclohexylmethoxy)phenyl]thiourea typically involves the reaction of 4-(cyclohexylmethoxy)aniline with thiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclohexylmethoxy)phenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
[4-(Cyclohexylmethoxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Cyclohexylmethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(Cyclohexylmethoxy)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.
[4-(Cyclohexylmethoxy)phenyl]amine: Lacks the thiourea group, leading to different chemical properties.
[4-(Cyclohexylmethoxy)phenyl]sulfide: Contains a sulfide group instead of thiourea
Uniqueness
[4-(Cyclohexylmethoxy)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
832098-81-4 |
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Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
[4-(cyclohexylmethoxy)phenyl]thiourea |
InChI |
InChI=1S/C14H20N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H3,15,16,18) |
InChI Key |
WSGLBOMOCHYEEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
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